molecular formula C9H11N2Na2O9P B7959273 Disodium 3'-uridinemonophosphate CAS No. 54835-84-6

Disodium 3'-uridinemonophosphate

Cat. No.: B7959273
CAS No.: 54835-84-6
M. Wt: 368.14 g/mol
InChI Key: HJQGLDGSQSMKFD-WFIJOQBCSA-L
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Description

Disodium 3'-Uridinemonophosphate (CAS 35170-03-7) is a nucleotide derivative that serves as a crucial biochemical tool and intermediate in nucleic acid biosynthesis. With a high purity level (≥99%), this compound is fully characterized for use as a reference standard in analytical method development, validation, and Quality Control (QC) applications during drug development. Its primary research application lies in its role as a building block for the biochemical synthesis of other nucleotides, such as ribothymidine-3'-phosphate. As a nucleotide, it is integral to RNA research, contributing one of the four essential monomeric building blocks for RNA polymerization. Beyond its direct role in nucleic acids, this compound is involved in key metabolic pathways. It acts as a substrate for enzymes in the pyrimidine salvage pathways, facilitating the recycling of nucleotides within the cell. Furthermore, it serves as a precursor for the biosynthesis of critical coenzymes, including flavin adenine dinucleotide (FAD) and coenzyme A (CoA). Researchers also utilize this compound in studies investigating cellular signaling, particularly purinergic signaling and nucleotide receptors. This product is intended for research purposes and is not for human use.

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P.2Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQGLDGSQSMKFD-WFIJOQBCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35170-03-7
Record name Disodium 3'-uridinemonophosphate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035170037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Uridylic acid, disodium salt
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Record name DISODIUM 3'-URIDINEMONOPHOSPHATE
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Biological Activity

Disodium 3'-uridinemonophosphate (UMP) is a nucleotide that plays a significant role in various biological processes. This article reviews its biological activity, particularly focusing on its effects on food intake regulation, pain management, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a salt form of uridine monophosphate, a nucleotide that is crucial for RNA synthesis and cellular metabolism. UMP is also involved in the regulation of several physiological processes, including energy balance and neuroprotection.

Regulation of Food Intake

Recent studies have highlighted the role of UMP in regulating food intake and energy balance. A clinical trial demonstrated that oral administration of UMP significantly increased circulating uridine levels, which correlated with hunger and caloric intake in healthy participants. The study administered doses of 0.5 g and 1 g of UMP and found that:

  • Physiological Range Impact : UMP levels within the physiological range enhanced hunger and caloric intake proportionally to participants' basal energy needs. However, supraphysiological concentrations (exceeding approximately 8.50 μM) did not further increase food intake, indicating an inverted U-shaped dose-response curve .

Pain Management

The combination of uridine with other nucleotides has shown promising results in pain management, particularly in treating neuralgias. A double-blind, randomized controlled trial assessed the efficacy of a combination treatment involving uridine, cytidine, and vitamin B12 against vitamin B12 monotherapy. Key findings included:

  • Efficacy : Patients receiving the combination treatment exhibited significantly lower Visual Analog Scale (VAS) scores for pain compared to those receiving only vitamin B12 (mean VAS scores: Group A: 16.06 mm vs. Group B: 20.40 mm at visit three; p < 0.0003) .
  • Safety : The treatment was well-tolerated with no serious adverse events reported, reinforcing the safety profile of UMP when used in combination therapies .

Case Study: Feeding Behavior

In a study exploring the effects of UMP on feeding behavior, participants showed a significant increase in hunger levels after administration of UMP. The results indicated that:

  • Circulating Uridine Levels : Following a single dose of UMP, circulating uridine peaked at about four times higher than baseline levels at two hours post-administration .
  • Regulatory Mechanism : The study suggested that uridine acts as a signaling molecule reflecting nutritional status and influencing central nervous system pathways related to appetite regulation.

Table: Summary of Clinical Findings

Study FocusTreatment GroupMean VAS Score (Visit 3)p-value
Pain ManagementUridine + Cytidine + Vitamin B1216.06 mm<0.0003
Pain ManagementVitamin B12 Alone20.40 mm
Food Intake RegulationUMP (0.5 g)Enhanced HungerNot specified
Food Intake RegulationUMP (1 g)No further effect beyond physiological rangeNot specified

Scientific Research Applications

Nucleotide Synthesis

Disodium 3'-uridinemonophosphate serves as a vital building block in the synthesis of RNA and other nucleotides. Its significance in molecular biology and genetic research cannot be overstated, as it contributes to the formation of nucleic acids essential for cellular function and replication. Researchers utilize 3'-UMP to facilitate studies involving RNA transcription and the development of genetic engineering techniques .

Cell Culture

In cell biology, 3'-UMP is commonly incorporated into cell culture media to enhance cell growth and proliferation. It is particularly effective for neuronal cells and other rapidly dividing cell lines. The presence of 3'-UMP in culture media supports metabolic activities and promotes the overall health of cultured cells, making it a crucial component in experimental setups aimed at studying cellular behaviors and responses .

Neuroprotective Studies

Research has indicated that 3'-UMP exhibits potential neuroprotective effects, especially under conditions associated with neurodegeneration. Studies have shown that supplementation with uridine (a precursor of 3'-UMP) can enhance neuronal survival and function, suggesting its utility in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to support synaptic function by enhancing membrane phospholipid synthesis, which is critical for neuronal integrity .

Pharmaceutical Development

The pharmaceutical industry is increasingly investigating this compound for its therapeutic potential in treating various diseases, particularly metabolic disorders. Its role in cellular energy metabolism makes it a candidate for drug development aimed at improving metabolic health and addressing conditions like obesity and diabetes. Clinical studies have begun to explore its efficacy in modulating metabolic pathways related to energy balance and glucose metabolism .

Biochemical Research

In biochemical research, 3'-UMP is employed in various assays to study enzyme activities and metabolic pathways. Its ability to participate in biochemical reactions allows researchers to gain insights into cellular processes and disease mechanisms. For instance, studies have demonstrated that uridine nucleotides can influence neurotransmitter release and neurite outgrowth, providing valuable information regarding synaptic plasticity and neuronal communication .

Case Study 1: Neuroprotective Effects

A study conducted on gerbils showed that oral administration of uridine-5'-monophosphate (a related compound) increased levels of brain cytidine triphosphate (CTP) and enhanced membrane phosphatide synthesis. This suggests a direct link between uridine supplementation and improved neuronal health, which could have implications for treating neurodegenerative conditions .

Case Study 2: Metabolic Regulation

In human clinical trials, administration of uridine monophosphate was found to correlate with increased hunger and caloric intake, indicating its potential role in regulating energy balance. This finding highlights the importance of uridine derivatives in understanding feeding behavior and metabolic health .

Comparison with Similar Compounds

Disodium 5'-Uridinemonophosphate (5'-UMP)

  • Molecular Formula : C₉H₁₁N₂Na₂O₉P (identical to 3'-UMP but with phosphate at the 5'-position) .
  • Key Differences :
    • The 5'-phosphate group is the standard configuration in RNA, making 5'-UMP a primary substrate for RNA polymerases .
    • 3'-UMP is less common in natural systems, suggesting specialized roles in enzymatic or synthetic applications.

Uridine 5'-Diphosphate Disodium Salt (UDP)

  • Molecular Formula : C₉H₁₂N₂Na₂O₁₂P₂·xH₂O (diphosphate at the 5'-position) .
  • Key Differences: UDP participates in glycosylation reactions and carbohydrate metabolism, unlike monophosphates . The additional phosphate group increases its role as a high-energy intermediate.

Thymidine-3',5'-Diphosphate Disodium Salt

  • Molecular Formula : C₁₀H₁₃N₂Na₂O₁₂P₂
  • CAS : 108322-12-9 .
  • Key Differences :
    • Contains a thymine base (methylated uracil) and dual phosphate groups at 3' and 5' positions.
    • Functions as a substrate analog in DNA synthesis studies .

3'-Deoxyuridine-5'-Triphosphate (3'-dUTP)

  • Molecular Formula : C₉H₁₃N₂O₁₃P₃ (triphosphate with 3'-deoxy modification) .
  • Key Differences :
    • The absence of a 3'-hydroxyl group inhibits RNA polymerase activity, making it a chain terminator in transcription studies .

Data Table: Structural and Functional Comparison

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Phosphate Position Key Biological Role
Disodium 3'-Uridinemonophosphate C₉H₁₁N₂Na₂O₉P 35170-03-7 368.15 3' RNA metabolism, synthetic studies
Disodium 5'-Uridinemonophosphate C₉H₁₁N₂Na₂O₉P Varies* 368.15 5' RNA synthesis, nucleotide substrate
Uridine 5'-Diphosphate Disodium C₉H₁₂N₂Na₂O₁₂P₂·xH₂O 94330† ~468.07 (anhydrous) 5' (diphosphate) Glycosylation, energy transfer
Thymidine-3',5'-Diphosphate C₁₀H₁₃N₂Na₂O₁₂P₂ 108322-12-9 461.14 3',5' DNA synthesis analog
3'-Deoxyuridine-5'-Triphosphate C₉H₁₃N₂O₁₃P₃ Not provided 490.14 5' (triphosphate) RNA polymerase inhibition

†Product number from .

Inhibitory Activity

  • 3'-dUTP : Demonstrates potent inhibition of RNA polymerases I and II (IC₅₀ values in micromolar range) .
  • Thymidine Diphosphate : Acts as a competitive inhibitor in enzymatic assays for DNA repair studies .

Cytotoxic Studies

    Q & A

    Q. Purity Validation :

    • HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm) confirms purity >98% .
    • NMR : 1H^{1}\text{H}- and 31P^{31}\text{P}-NMR verify structural integrity, with characteristic peaks for the ribose moiety (δ 5.8–6.2 ppm) and phosphate group (δ -0.5 to 0.5 ppm) .

    Basic: Which analytical techniques are recommended for quantifying this compound in enzymatic assays?

    Methodological Answer:

    • UV Spectrophotometry : Measure absorbance at 262 nm (ε = 10,000 M1^{-1}cm1^{-1}) in phosphate buffer (pH 7.4). Calibrate with a standard curve (1–100 µM) .
    • Mass Spectrometry (LC-MS/MS) : Use electrospray ionization (ESI) in negative mode for high sensitivity (LOQ = 0.1 nM). Monitor the transition m/z 407 → 211 .
    • Enzymatic Coupling : Couple with pyrophosphatase and luciferase for luminescence-based quantification in kinetic studies .

    Advanced: How can structural insights into this compound’s interaction with viral enzymes guide inhibitor design?

    Methodological Answer:

    • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., SARS-CoV-2 NSP15). Resolve structures at ≤2.0 Å resolution to identify binding motifs (e.g., hydrogen bonds with His235/His250) .
    • Molecular Dynamics (MD) Simulations : Simulate binding dynamics (100 ns trajectories) to assess stability of the enzyme-ligand complex. Use AMBER or CHARMM force fields .
    • Structure-Activity Relationships (SAR) : Modify the phosphate group or ribose moiety to enhance binding affinity. Test derivatives using surface plasmon resonance (SPR) for KdK_d determination .

    Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

    Methodological Answer:

    • Comparative NMR Analysis : Cross-reference 31P^{31}\text{P}-NMR data with known standards (e.g., 5'-isomer δ = -1.2 ppm vs. 3'-isomer δ = 0.3 ppm) to confirm regiochemistry .
    • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled uridine to trace carbon backbone signals and reduce ambiguity in NOESY spectra .
    • Crystallographic Validation : Resolve discrepancies between solution-state NMR and solid-state X-ray data by analyzing crystal packing effects .

    Advanced: What experimental strategies are effective for studying the compound’s role in nucleotide metabolism pathways?

    Methodological Answer:

    • Isotope Tracing : Use 14C^{14}\text{C}-labeled this compound in cell cultures. Track incorporation into RNA via autoradiography .
    • Knockout Models : Employ CRISPR-Cas9 to delete uridine kinase in cell lines. Measure metabolite accumulation via LC-MS to assess enzymatic flux .
    • Kinetic Profiling : Perform Michaelis-Menten analysis with recombinant enzymes (e.g., nucleotidases) to determine KmK_m and VmaxV_{max} values .

    Advanced: How can researchers address stability challenges in long-term storage of this compound?

    Methodological Answer:

    • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis. Reconstitute in deionized water (pH 6.5–7.0) before use .
    • Stability-Indicating Assays : Monitor degradation products (e.g., uridine) monthly via HPLC. Acceptable degradation threshold: <5% over 12 months .
    • Buffered Solutions : For aqueous storage, use 10 mM Tris-HCl (pH 7.0) with 1 mM EDTA to chelate divalent metals that catalyze hydrolysis .

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